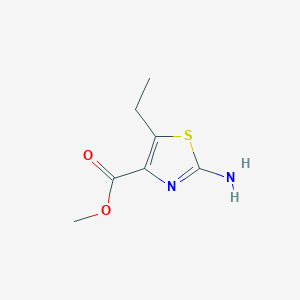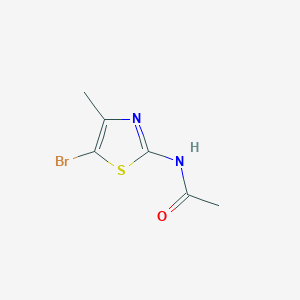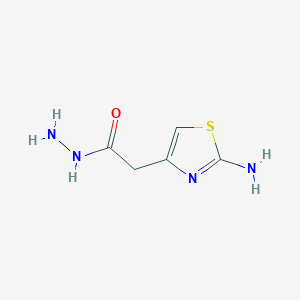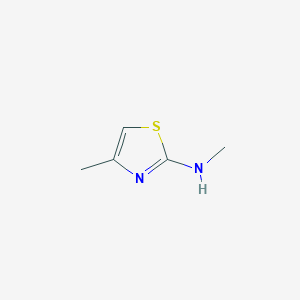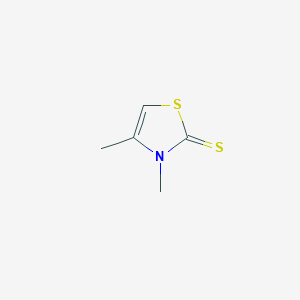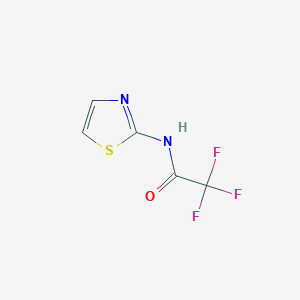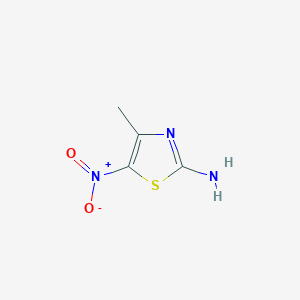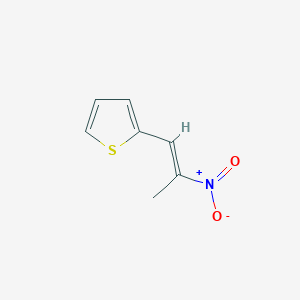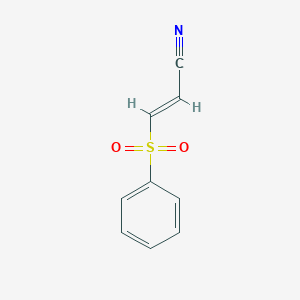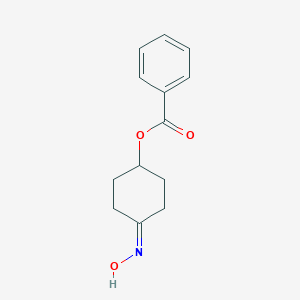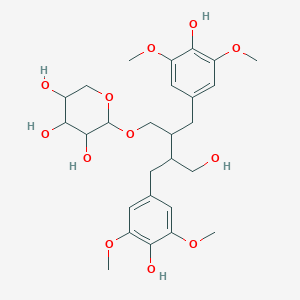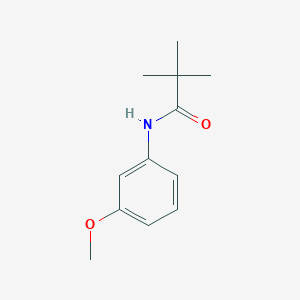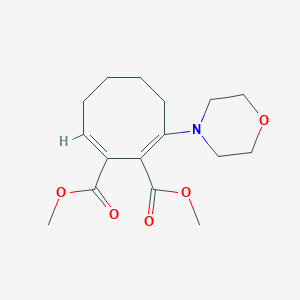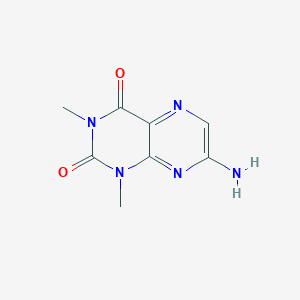
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione reduces the production of uric acid, which can lead to a decrease in the formation of urate crystals and the development of gout.
Effets Biochimiques Et Physiologiques
In addition to its effects on uric acid production, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione has been shown to have a variety of other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce the risk of cardiovascular disease. It has also been shown to have potential anti-cancer effects, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is that it may not be effective in all types of gout or hyperuricemia, and its effects may be influenced by other medications or underlying medical conditions.
Orientations Futures
There are several potential future directions for research on 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione. One area of interest is its potential use in the treatment of kidney disease, as it has been shown to have beneficial effects on renal function. Another area of interest is its potential use in the prevention or treatment of cardiovascular disease, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, more research is needed to explore its potential anti-cancer effects and its use in combination with other cancer treatments.
Méthodes De Synthèse
Allopurinol is synthesized from 4,6-dioxypyrimidine by a series of chemical reactions involving hydrazine, cyanogen bromide, and hydrochloric acid. The final product is a white crystalline powder that is soluble in water and has a melting point of 350-360°C.
Applications De Recherche Scientifique
Allopurinol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, kidney disease, and cancer. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to reduce oxidative stress and improve endothelial function.
Propriétés
Numéro CAS |
7464-70-2 |
|---|---|
Nom du produit |
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione |
Formule moléculaire |
C8H9N5O2 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
7-amino-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-5(10-3-4(9)11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,11) |
Clé InChI |
TUPLIFXHFVJPEC-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
SMILES canonique |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
Autres numéros CAS |
7464-70-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



